1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane
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Description
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane, also known as DCEt, is a chemical compound that has been widely used in scientific research due to its unique properties. DCEt is a colorless liquid that is soluble in organic solvents, and it is often used as a reagent in chemical reactions.
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
- The synthesis of 3,3′-bicyclopropenyl from 1-chloro-3-trimethylsilylcyclopropene, involving debromochlorination and dimerization processes, highlights the role of similar compounds in complex organic syntheses (Lee & Chen, 1997).
- Compounds like 1-ethoxy-3-trimethylsilyl-1-propyne have been used in regioselective and stereoselective reactions with acetals, leading to various trimethylsilanes (Pornet, Rayadh, & Miginiac, 1986).
Application in Nucleophilic Synthesis
- The use of [(1-ethoxycyclopropyl)oxy]trimethylsilane for the high-yield synthesis of N-Cyclopropylanilines through a condensation reaction demonstrates its utility in nucleophilic synthesis (Yoshida et al., 2003).
Role in Solid-Phase RNA Synthesis
- Derivatives like 1, 1, 3, 3-Tetraisopropyl-3-(2-(triphenylmethoxy)ethoxy)disiloxane-1-yl group, closely related to 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane, have been explored as potential 5′-O-protecting groups in solid-phase RNA synthesis (Hirao et al., 1998).
Contribution to Organometallic Chemistry
- The development of novel strategies like synthesizing [difluoro(phenylseleno)methyl]-trimethylsilane, which is structurally related, for incorporation into carbonyl compounds, signifies the compound's impact in organometallic chemistry (Qin et al., 2005).
properties
IUPAC Name |
1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUSLAWGLRNZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC1(F)F)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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